4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[6-(4-carboxyphenyl)-4-phenylpyridin-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c27-24(28)19-10-6-17(7-11-19)22-14-21(16-4-2-1-3-5-16)15-23(26-22)18-8-12-20(13-9-18)25(29)30/h1-15H,(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDDXWFXEXENQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525798 | |
| Record name | 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42178-86-9 | |
| Record name | 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(4-Phenylpyridine-2,6-diyl)dibenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-phenylpyridine and 4-bromobenzoic acid.
Suzuki Coupling Reaction: The 4-phenylpyridine undergoes a Suzuki coupling reaction with 4-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.
Purification: The resulting product is purified using column chromatography to obtain the desired 4,4’-(4-Phenylpyridine-2,6-diyl)dibenzoic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(4-Phenylpyridine-2,6-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl rings can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(4-Phenylpyridine-2,6-diyl)dibenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other coordination complexes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its rigid structure and ability to coordinate with metal ions.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its structural properties and reactivity.
Mechanism of Action
The mechanism of action of 4,4’-(4-Phenylpyridine-2,6-diyl)dibenzoic acid involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can lead to the formation of stable complexes with various metals, which can then participate in catalytic or other chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ions used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
4,4'-(4,4'-Bipyridine-2,6-diyl)dibenzoic Acid (H₂bpydb)
- Structure : Central bipyridine core (two pyridine rings linked at the 4,4'-positions).
- Coordination : Bidentate or tridentate binding modes, enabling 3D frameworks (e.g., {Zn(bpydb)H₂O₁₂}ₙ with 2-fold interpenetration) .
- Applications :
4,4'-(Pyridine-2,6-diyl)dibenzoic Acid (H₂pddb)
- Structure : Single pyridine core.
- Coordination : Forms 2D MOFs (e.g., [Cd(pddb)H₂O]ₙ) with in-plane channels functionalized by pyridine-N sites .
- Applications :
4,4'-(Pyrimidine-4,6-diyl)dibenzoic Acid
- Structure : Central pyrimidine ring (two nitrogen atoms at 4,6-positions).
- Applications : Hypothesized utility in catalysis or gas adsorption due to increased Lewis basicity.
Key Differences :
- Electronic Effects : Bipyridine (H₂bpydb) enhances π-conjugation for luminescence, while pyrimidine introduces electron-deficient regions for selective guest binding.
- Pore Geometry : Bipyridine-based MOFs often form interpenetrated 3D networks, whereas single-pyridine ligands (H₂pddb) yield 2D sheets with accessible channels .
Substituent Position and Functional Group Variations
3,3'-(Pyridine-2,6-diyl)dibenzoic Acid
- Structure : Meta-substituted benzoic acids on the pyridine core.
- Impact: Alters ligand geometry, favoring non-linear frameworks with smaller pores compared to para-substituted analogs .
4,6-Di(4-carboxyphenyl)pyrimidine
Comparative Data Table
Biological Activity
The compound 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes two benzoic acid moieties linked through a phenylpyridine unit. This structural arrangement is thought to enhance its biological activity due to the presence of multiple functional groups that can interact with biological targets.
Structural Formula
Antimicrobial Activity
Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. A study highlighted that various pyridine derivatives showed effective inhibition against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of the pyridine ring in this compound likely contributes to its antimicrobial efficacy.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus, E. coli | 25 μg/mL |
| 4-(dimethylamino)pyridinepropylthioacetate | E. coli | 50 μg/mL |
| Pyridine-based quaternary ammonium salts | K. pneumoniae, P. aeruginosa | 12 μg/mL |
Antiviral Activity
In addition to its antibacterial properties, pyridine derivatives have shown promise in antiviral applications. The structural features of this compound may enhance its ability to interact with viral proteins or inhibit viral replication processes .
The biological activity of pyridine derivatives is often attributed to their ability to form hydrogen bonds and π-π interactions with target biomolecules. This interaction can disrupt essential biological processes such as protein synthesis or cell wall integrity in bacteria .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of the biological activities of pyridine derivatives:
- Synthesis and Evaluation : A study synthesized various pyridine derivatives and evaluated their antimicrobial properties against several strains. The results indicated that modifications in the structure significantly influenced their activity .
- In Vivo Studies : In vivo studies demonstrated that certain pyridine compounds could effectively reduce bacterial load in infected models, suggesting potential therapeutic applications .
- Molecular Docking Studies : Computational studies using molecular docking simulations have shown favorable binding interactions between pyridine derivatives and key microbial enzymes, supporting their potential as lead compounds for drug development .
Q & A
Q. What are the standard synthetic routes for preparing 4,4'-(4-phenylpyridine-2,6-diyl)dibenzoic acid, and how is purity ensured?
The compound is typically synthesized via hydrothermal or solvothermal methods. For example, structurally analogous ligands like 4,4'-(pyridine-2,6-diyl)dibenzoic acid (H₂pddb) are synthesized by reacting pyridine-2,6-dicarboxylic acid derivatives with aryl boronic acids under Pd-catalyzed cross-coupling conditions . Purification involves recrystallization from polar aprotic solvents (e.g., DMF or DMSO), followed by vacuum drying. Purity is confirmed via elemental analysis, NMR, and HPLC-MS .
Q. What solvent systems are compatible with this ligand for MOF synthesis?
The ligand exhibits good solubility in DMF and DMSO, which are commonly used in metal-organic framework (MOF) synthesis. Insolubility in water or low-polarity solvents necessitates pre-dissolution in hot DMF (~80–100°C) before introducing metal precursors (e.g., Cd²⁺, Zr⁴⁺) under solvothermal conditions .
Q. How is the ligand characterized structurally, and what crystallographic tools are recommended?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Programs like SHELXL (for refinement) and SHELXS (for solution) are widely used due to their robustness in handling small-molecule crystallography . Powder XRD and FT-IR complement SCXRD to confirm phase purity and functional groups (e.g., carboxylic acid C=O stretches at ~1680–1700 cm⁻¹) .
Advanced Research Questions
Q. How does the ligand’s geometry influence the porosity and stability of derived MOFs?
The V-shaped conformation of the ligand (due to the central pyridine core) promotes the formation of 2D or 3D frameworks with tunable pore dimensions. For instance, Cd-MOFs using H₂pddb exhibit 1D channels functionalized with pyridine-N sites, enhancing stability via π-π interactions and coordination with lanthanides (e.g., Eu³⁺) . BET surface areas for analogous MOFs range from 1,500–3,940 m²/g, depending on metal choice and activation protocols .
Q. What strategies address contradictions in reported CO₂ adsorption capacities for MOFs using this ligand?
Discrepancies in gas uptake data often arise from differences in activation methods (e.g., solvent exchange vs. supercritical CO₂ drying) or framework flexibility. For example, Zr-MOFs with rigid ethynylene linkers (e.g., BUT-30) show higher CO₂ uptake (~4.5 mmol/g at 1 bar, 298 K) due to their ultrahigh surface area (3,940 m²/g) . In situ PXRD under gas pressure can clarify framework rigidity and adsorption mechanisms .
Q. How can computational methods guide the design of functionalized derivatives for optoelectronic applications?
Density functional theory (DFT) predicts electronic properties, such as the ligand’s electron-withdrawing strength and charge distribution. For example, replacing benzoic acid groups with nitriles (as in PyDCN) modulates the lowest unoccupied molecular orbital (LUMO) energy, enabling thermally activated delayed fluorescence (TADF) in OLED emitters . MD simulations further assess packing efficiency in thin films .
Q. What postsynthetic modification (PSM) techniques enhance MOF functionality for sensing applications?
Coordinative PSM with lanthanides (e.g., Eu³⁺) introduces luminescent centers. In Cd-MOFs, Eu³⁺@Cd-MOF acts as a ratiometric probe for biomarkers (e.g., MEAA) via ligand-to-metal energy transfer (LMET), achieving detection limits as low as 8.5 µg/mL . Stability tests in biological media (e.g., serum) are critical to validate real-world applicability .
Methodological Recommendations
- Crystallographic Refinement : Use SHELXL for high-resolution data; consider twinning corrections for challenging datasets .
- Gas Adsorption Analysis : Conduct N₂/CO₂ isotherms at 77 K/298 K with degassing at 150°C for 12+ hours to ensure pore accessibility .
- Luminescence Studies : Employ time-resolved fluorescence spectroscopy to distinguish TADF from prompt emission, with microsecond-scale delays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
